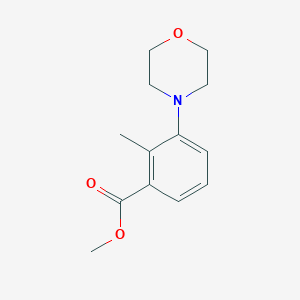

Methyl 2-Methyl-3-morpholinobenzoate

Description

Methyl 2-Methyl-3-morpholinobenzoate is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzoic acid, featuring a morpholine ring attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Properties

IUPAC Name |

methyl 2-methyl-3-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-10-11(13(15)16-2)4-3-5-12(10)14-6-8-17-9-7-14/h3-5H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSJSQLGRJYBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2CCOCC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-Methyl-3-morpholinobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-Methyl-3-morpholinobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Methyl-3-morpholinobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of 2-Methyl-3-morpholinobenzoic acid.

Reduction: Formation of 2-Methyl-3-morpholinobenzyl alcohol.

Substitution: Formation of various substituted morpholinobenzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-Methyl-3-morpholinobenzoate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-Methyl-3-morpholinobenzoate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

- Methyl 3-Morpholinobenzoate

- Methyl 2-Methylbenzoate

- Methyl 3-Methylbenzoate

Comparison: Methyl 2-Methyl-3-morpholinobenzoate is unique due to the presence of both a methyl group and a morpholine ring on the benzene ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the morpholine ring enhances its solubility and reactivity, making it more versatile in various applications .

Biological Activity

Methyl 2-Methyl-3-morpholinobenzoate is a compound of interest due to its potential biological activities. This article reviews the biological activity, mechanisms, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid, characterized by a morpholine group and a methyl substitution. Its molecular formula is , and it possesses unique properties that contribute to its biological activities.

Biological Activities

1. Anticancer Activity:

Recent studies have indicated that derivatives of morpholinobenzoate exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including non-small cell lung carcinoma (A549 and NCI-H23). The results demonstrated varying degrees of antiproliferative activity with IC50 values ranging from 1.48 µM to 68.9 µM, indicating strong potential as anticancer agents .

2. Mechanism of Action:

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies utilizing Annexin V-FITC/PI staining assays revealed that certain derivatives led to significant increases in apoptotic cell populations compared to controls, suggesting that these compounds may trigger programmed cell death in cancer cells .

3. Antimicrobial Properties:

There is emerging evidence that compounds within the same class as this compound may possess antimicrobial properties. Research into related benzothiazole derivatives has shown potent activity against multidrug-resistant strains of bacteria, indicating a potential for development as antibacterial agents .

Table 1: Antiproliferative Activity of Morpholinobenzoate Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4b | A549 | 1.48 | Apoptosis induction |

| 15a | NCI-H23 | 2.52 | Cell cycle arrest |

| 16a | NCI-H23 | 1.50 | Apoptosis induction |

Table 2: Antimicrobial Activity of Related Compounds

| Compound ID | Bacteria Strain | MIC (µg/mL) |

|---|---|---|

| 7a | Staphylococcus aureus | <0.03125 |

| 7a | Klebsiella pneumoniae | 1 |

| 7a | Acinetobacter baumannii | 4 |

Case Studies

A notable case study involved the evaluation of the cytotoxic effects of morpholinobenzoate derivatives on lung cancer cell lines, where it was observed that specific substitutions on the benzene ring significantly enhanced antiproliferative activity. The study highlighted the importance of structural modifications in optimizing therapeutic efficacy against cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.